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3-(4-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B11873446
M. Wt: 239.23 g/mol
InChI Key: ZNTPEAGAMIBSKF-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a high-purity, nitrogen-containing fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and chemical biology research. This compound features the imidazo[1,2-a]pyridine core, a structure of significant scientific interest due to its multidisciplinary applications in drug discovery and materials science . The imidazo[1,2-a]pyridine structural motif is recognized for its diverse biological potential. Research on closely related analogs demonstrates this chemotype's relevance in developing novel therapeutic agents, particularly as inhibitors of key biological targets. For instance, phenothiazine-containing imidazo[1,2-a]pyridine derivatives have shown excellent inhibitory activity against microtubule affinity regulating kinase 4 (MARK4), a protein kinase overexpressed in various cancers and implicated in cell-cycle progression and microtubule dynamics regulation . Such inhibitors represent promising candidates for investigating cancer cell proliferation mechanisms through potential induction of ROS-mediated cell death . Beyond oncology research, the imidazo[1,2-a]pyridine scaffold exhibits broad potential across multiple therapeutic areas. Structural analogs have demonstrated significant antitubercular activity, including against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, by targeting the QcrB subunit of cytochrome bcc oxidase and disrupting bacterial energy metabolism . Additional research applications include exploration of antimicrobial, antifungal, and antiviral properties, capitalizing on the compound's heteroatom-rich architecture that facilitates diverse molecular interactions . Applications & Research Value: • Kinase Inhibition Studies: Serves as a chemical template for developing and studying MARK4 inhibitors and other kinase targets . • Anticancer Research: Provides a core structure for compounds that potentially modulate cancer cell survival and proliferation pathways . • Infectious Disease Research: Supports antimicrobial discovery efforts, particularly against tuberculosis . • Chemical Synthesis: Functions as a versatile intermediate for synthesizing more complex derivatives through N-alkylation, oxidation, and other functionalization reactions . Note: This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions and comply with all applicable institutional and governmental regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O2 B11873446 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-(4-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-14-13-3-1-2-8-15(12)13/h1-9H

InChI Key

ZNTPEAGAMIBSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity and Transformational Pathways of 3 4 Nitrophenyl Imidazo 1,2 a Pyridine

Electrophilic and Nucleophilic Substitution Reactions

The imidazo[1,2-a]pyridine (B132010) scaffold exhibits distinct reactivity towards electrophiles and nucleophiles, largely influenced by the electron distribution within the fused heterocyclic system.

Electrophilic Substitution: The pyridine (B92270) ring, being an electron-deficient system, deactivates the fused ring system towards electrophilic aromatic substitution. researchgate.net However, the imidazole (B134444) portion of the molecule is electron-rich, making it the preferred site for electrophilic attack. Theoretical and experimental studies on related imidazo[1,2-a]pyridine systems indicate that electrophilic substitution, such as nitration, halogenation, and formylation, occurs preferentially at the C-3 position. researchgate.netrsc.org This regioselectivity is attributed to the stability of the resulting cationic intermediate (Wheland intermediate), which maintains the aromaticity of the six-membered pyridine ring. researchgate.net For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, has been shown to functionalize the C-3 position of the imidazo[1,2-a]pyridine core. organic-chemistry.orgrsc.org

Nucleophilic Substitution: The presence of the strongly electron-withdrawing nitro group on the phenyl ring and within the imidazo[1,2-a]pyridine core (in derivatives) makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). In a study on 2-cyano-3-nitroimidazo[1,2-a]pyridine, the outcome of the reaction was dependent on the nature of the nucleophile. rsc.org Hard nucleophiles, such as alkoxides, and nitrogen-based nucleophiles like alkylamines, preferentially attacked the C-2 position, leading to the displacement of the cyano group. rsc.org Conversely, soft nucleophiles, such as alkylthiols, resulted in the substitution of the nitro group at the C-3 position. rsc.org This differential reactivity highlights the influence of both the position of the leaving group and the electronic character of the nucleophile in determining the reaction pathway.

The following table summarizes the observed regioselectivity in substitution reactions of related imidazo[1,2-a]pyridine derivatives.

Reaction TypeReagent/ConditionsPosition of SubstitutionProduct Type
Electrophilic SubstitutionVilsmeier-Haack (POCl₃/DMF)C-33-Formyl derivative
Nucleophilic SubstitutionAlkylamines, AlkoxidesC-22-Amino/Alkoxy-3-nitro derivative
Nucleophilic SubstitutionAlkylthiolsC-33-Alkylthio-2-cyano derivative

Redox Chemistry of the Nitro Group and Imidazopyridine Core

The redox behavior of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine is characterized by the independent and, at times, concerted electrochemical activities of the nitro group and the heterocyclic core.

Nitro Group Reduction: The nitroaromatic group is a well-known electrophore and readily undergoes reduction. This process can proceed through a series of steps, yielding various products depending on the reducing agent and reaction conditions. rsc.orgrsc.org The initial reduction typically involves a single-electron transfer to form a nitro anion radical. nih.gov Further reduction can lead to the formation of a nitroso intermediate, followed by a hydroxylamine, and ultimately the corresponding aniline (B41778) derivative (3-(4-aminophenyl)imidazo[1,2-a]pyridine). rsc.org A variety of reagents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon), metal-acid systems (e.g., iron in acidic media), and other reducing agents like sodium hydrosulfite. rsc.org

The multi-step reduction pathway of the nitro group is summarized below:

Ar-NO₂ + e⁻ → [Ar-NO₂]⁻ (Nitro anion radical)

[Ar-NO₂]⁻ + H⁺ + e⁻ → Ar-NO (Nitroso) + OH⁻

Ar-NO + 2H⁺ + 2e⁻ → Ar-NHOH (Hydroxylamine)

Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ (Amine) + H₂O

Imidazopyridine Core Redox Activity: The imidazo[1,2-a]pyridine core itself is electrochemically active. Cyclic voltammetry studies on related imidazo[1,2-a]pyridine derivatives have shown that the heterocyclic system can undergo oxidation processes. researchgate.net The specific oxidation potentials are dependent on the nature and position of substituents on the ring system. For instance, electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize. Electrochemical methods have also been employed to initiate C-H functionalization and cyclization reactions of the imidazo[1,2-a]pyridine core, highlighting its ability to participate in electron transfer processes. rsc.org Some derivatives of imidazo[1,2-a]pyridine have been investigated for their ability to inhibit aldehyde oxidase, indicating an interaction with redox-active biological systems. researchgate.net

Adsorption Behavior and Surface Interactions

The solid-state packing and intermolecular interactions of this compound and its derivatives are crucial for understanding their physical properties and potential applications in materials science. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. mdpi.com

Analysis of structurally similar nitrophenyl-substituted heterocyclic compounds reveals a variety of non-covalent interactions that dictate the crystal architecture. mdpi.commdpi.com These interactions include hydrogen bonds, π-π stacking, and van der Waals forces. The relative importance of these interactions can be quantified by analyzing the percentage of the Hirshfeld surface area corresponding to each type of contact.

For a representative derivative, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, Hirshfeld analysis showed that the crystal packing is dominated by H···H, H···C/C···H, H···O/O···H, and H···F/F···H interactions. rsc.org In the case of 4-(4-nitrophenyl)piperazin-1-ium salts, O···H/H···O contacts were found to be the most dominant. mdpi.com For this compound, it is expected that similar interactions would be at play, with the nitro group's oxygen atoms acting as significant hydrogen bond acceptors.

The table below presents a typical breakdown of intermolecular contacts and their contributions to the Hirshfeld surface for a related nitrophenyl-substituted heterocyclic compound, illustrating the nature of surface interactions.

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H30 - 50
C···H / H···C15 - 25
O···H / H···O10 - 20
N···H / H···N5 - 10
C···C (π-π stacking)3 - 9

Note: The values are representative and can vary depending on the specific crystal structure and substituents.

These interactions, particularly hydrogen bonds involving the nitro group and π-π stacking between the aromatic rings, play a major role in the stabilization of the crystal structure. nih.govnih.gov

Stability Studies of this compound Derivatives

The stability of this compound derivatives is a critical factor for their synthesis, storage, and application. Stability can be assessed under various conditions, including thermal stress and exposure to light.

Thermal Stability: Studies on the thermal decomposition of related heterocyclic compounds, such as imidazoline/dimethyl succinate (B1194679) hybrids, have shown that these molecules are generally stable up to temperatures around 200 °C. ijrpr.com The decomposition pathways are often multi-step processes, with the initial steps involving the cleavage of weaker bonds, such as ester linkages in the studied hybrids. ijrpr.com For the imidazo[1,2-a]pyridine core, it is expected to exhibit good thermal stability due to its aromatic nature. The decomposition would likely be initiated at the substituent groups or through the rupture of the fused ring system at higher temperatures.

Photostability: The photophysical properties of imidazo[1,2-a]pyridine derivatives have been extensively studied. The core structure is known to be fluorescent, with the emission properties being highly dependent on the substituents. The presence of a nitroaromatic group, however, can influence the photostability. Nitroaromatic compounds are known to be photoreactive and can undergo various photochemical transformations upon irradiation with UV light. Electron-withdrawing groups, such as the nitro group, can sometimes lead to less intense fluorescence emissions, which may be indicative of competing non-radiative decay pathways, including photochemical reactions. However, specific studies on the photostability and degradation pathways of this compound are not extensively documented in the reviewed literature. It is plausible that photochemical reactions could involve the nitro group or the heterocyclic core, potentially leading to degradation products.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Nitrophenyl Imidazo 1,2 a Pyridine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine, NMR analysis is crucial for confirming the regiochemistry of the substitution on the imidazo[1,2-a]pyridine (B132010) core.

In ¹H NMR spectra, the protons of the imidazo[1,2-a]pyridine ring system and the 4-nitrophenyl group exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring typically appear in the aromatic region, with their specific shifts influenced by the fused imidazole (B134444) ring. The protons of the 4-nitrophenyl group show a distinct AA'BB' system, characterized by two doublets, due to the symmetrical substitution on the phenyl ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the fused heterocyclic system and the phenyl ring resonate at predictable positions, and the presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the carbons in the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 8.22 d 6.8
Phenyl-H 7.61-7.64 m -
H-8 7.61-7.64 m -
H-7 7.20 t 7.8
H-6 6.83 t 6.8
H-2 7.97 s -

Note: Data presented is based on representative findings; exact values may vary depending on the solvent used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 125.4
C-3 123.1
C-5 124.7
C-6 112.7
C-7 125.3
C-8 118.3
C-8a 146.1
Phenyl C-1' 141.5
Phenyl C-2', C-6' 129.0
Phenyl C-3', C-5' 124.4
Phenyl C-4' 146.7

Note: Data presented is based on representative findings; exact values may vary depending on the solvent used.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. researchgate.net

Key vibrational frequencies include those for the aromatic C-H stretching, C=C and C=N bond stretching within the heterocyclic and phenyl rings, and, most notably, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The strong absorptions corresponding to the nitro group are definitive indicators of its presence in the molecule. researchgate.net

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3137, 3081 C-H Stretching Aromatic C-H
1598 C=C/C=N Stretching Aromatic Rings
1510 Asymmetric NO₂ Stretching Nitro Group
1336 Symmetric NO₂ Stretching Nitro Group
754 C-H Bending Aromatic C-H

Source: Data compiled from representative literature values. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₃H₉N₃O₂), the expected exact mass can be confirmed by techniques such as electrospray ionization (ESI). researchgate.net The analysis typically shows a prominent protonated molecular ion peak [M+H]⁺. researchgate.net

The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule can undergo characteristic fragmentation, such as the loss of the nitro group or cleavage of the bond between the phenyl ring and the imidazopyridine core, helping to confirm the connectivity of the atoms.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z Found m/z
[C₁₃H₁₀N₃O₂]⁺ ([M+H]⁺) 240.0773 240.0776

Source: Data from ESI-MS analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

This dihedral angle is influenced by steric and electronic interactions between the two ring systems. The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the supramolecular architecture. scirp.org

Table 5: Selected Crystallographic Data for Imidazo[1,2-a]pyridine Derivatives

Parameter Description Typical Value
Crystal System The crystal lattice system Monoclinic / Orthorhombic
Space Group The symmetry group of the crystal P2₁/c, Pbca, etc.
Dihedral Angle Angle between the imidazopyridine and phenyl rings Varies (e.g., ~20-60°)

Note: Specific data for this compound requires a dedicated crystallographic study. The values presented are typical for related structures.

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of molecules. UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within the molecule. The spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the conjugated aromatic system.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While the imidazo[1,2-a]pyridine core is known to be fluorescent, the presence of a nitro group often leads to quenching of fluorescence. nih.gov This is because the electron-withdrawing nitro group can provide a non-radiative pathway for the excited state to return to the ground state. nih.gov Therefore, this compound is expected to exhibit weak or no fluorescence compared to analogues without the nitro group. nih.govresearchgate.net

Table 6: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

Technique Parameter Observation for this compound
UV-Visible Spectroscopy λmax (Absorption) Absorption bands in the UV-A and UV-B regions due to π→π* transitions.
Fluorescence Spectroscopy Emission Fluorescence is typically quenched or absent due to the presence of the nitro group. nih.gov

Note: Specific λmax values depend on the solvent and experimental conditions.

Computational Chemistry and Theoretical Modeling of 3 4 Nitrophenyl Imidazo 1,2 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and reactivity indices. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide reliable insights that correlate well with experimental data. nih.govnih.gov These calculations are fundamental for understanding the molecule's frontier orbitals, charge distribution, and the specific sites prone to chemical reactions.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), DFT calculations revealed a HOMO-LUMO gap of 4.343 eV, indicating significant molecular stability. nih.gov The distribution of these orbitals shows the electron density localization; in many imidazo[1,2-a]pyridine derivatives, the HOMO and LUMO are characterized by π character across the aromatic rings. nih.gov The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring in 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is expected to lower the LUMO energy, influencing the molecule's electronic transitions and reactivity. ontosight.ai

Table 1: Representative FMO Data for a Related Imidazo[1,2-a]pyridine Derivative

Parameter Energy (eV) Description
EHOMO - Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO - Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.343 nih.gov Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. researchgate.net

Note: Data is for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine as a representative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are favorable for nucleophilic attack. researchgate.netchemrxiv.org Green areas represent neutral potential. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying potential. The most negative potential (red) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the imidazole (B134444) ring, identifying these as the primary sites for electrophilic interactions. uctm.edu Conversely, the hydrogen atoms of the pyridine (B92270) ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. uctm.edu This visual representation of charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, in biological systems. researchgate.net

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's chemical behavior. Global descriptors like chemical hardness (η), softness (σ), and electronegativity (χ) are calculated from HOMO and LUMO energies. scirp.org Hardness (η) measures resistance to change in electron distribution, with larger HOMO-LUMO gaps corresponding to harder molecules. researchgate.net Softness (σ) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netimist.ma Studies on similar imidazo[1,2-a]pyridinyl-chalcones have identified specific carbon atoms within the core structure as the most likely centers for interaction. For example, the C5 carbon of the imidazo[1,2-a]pyridine nucleus was identified as the most potent nucleophilic center, while a carbon in the chalcone (B49325) linker was the most electrophilic site. scirp.org These analyses are crucial for predicting how the molecule will react and which atoms are key for its synthetic modification or biological interactions.

Table 2: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2 Measures the tendency of a molecule to attract electrons. scirp.org
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures the resistance to charge transfer. scirp.org
Chemical Softness (σ) σ = 1 / η Reciprocal of hardness, indicates molecular reactivity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular basis of interaction. Imidazo[1,2-a]pyridine derivatives have been docked against various protein targets, including kinases and enzymes involved in cancer and infectious diseases. researchgate.netnih.gov

Binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. A more negative score typically indicates a stronger and more stable interaction. Molecular docking studies on compounds containing the nitrophenyl-imidazo[1,2-a]pyridine scaffold have demonstrated potent binding to various biological targets.

For instance, a closely related derivative, 3-(1H-indol-1-yl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, exhibited a docking score of -7.36 kcal/mol against the cytochrome B (QcrB) subunit, a target for anti-tubercular agents. nanobioletters.com Other complex derivatives containing the nitrophenyl-imidazopyridine moiety have shown binding affinities as strong as -10.4 kcal/mol against microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer. nih.gov

Table 3: Representative Docking Scores for Nitrophenyl-Imidazopyridine Derivatives

Derivative Class Protein Target Binding Affinity (kcal/mol)
Indolo-imidazo[1,2-a]pyridine QcrB (Tuberculosis) -7.36 nanobioletters.com
Phenothiazine-imidazo[1,2-a]pyridine MARK4 (Cancer) -8.1 to -10.4 nih.gov

Beyond predicting binding energy, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and π-alkyl interactions. nanobioletters.com Identifying the key amino acid residues in the protein's binding pocket that participate in these interactions is crucial for understanding the mechanism of action and for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of imidazo[1,2-a]pyridine, QSAR studies have been instrumental in identifying the key molecular features that influence their therapeutic effects.

A study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives, which includes the structural class of this compound, has highlighted the importance of specific physicochemical properties in determining their activity as acid pump antagonists. nih.gov The research indicated a significant correlation between the biological activity and descriptors such as the Global Topological Charge Indices (GTCI) and the hydrophobic constant π of certain substituents. nih.gov This suggests that both the electronic charge distribution across the molecule and the hydrophobicity of particular groups are pivotal factors for the interaction with biological receptors. nih.gov The findings imply that charge transfer and hydrophobic interactions are likely the dominant forces in the mechanism of action for this class of compounds. nih.gov

While a specific QSAR model exclusively for this compound is not detailed in the available literature, data from related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues can provide a representative example of the statistical robustness of such models. For instance, an atom-based 3D-QSAR model for antimycobacterial analogues yielded strong statistical results, as shown in the table below. researchgate.netopenpharmaceuticalsciencesjournal.com

Statistical ParameterValue
R² (Correlation coefficient for the training set)0.9181
Q² (Cross-validation correlation coefficient for the test set)0.6745
SD (Standard deviation)0.3305
F (Variance ratio)85.9
Pearson-R0.8427
RMSE (Root Mean Square Error)0.65

These parameters indicate a QSAR model with good predictive capability, where R² reflects the goodness of fit for the training data and Q² indicates the model's ability to predict the activity of new compounds. researchgate.netopenpharmaceuticalsciencesjournal.com Such models are valuable tools for the rational design of new, more potent derivatives of imidazo[1,2-a]pyridine. nih.gov

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of computational chemistry, they are frequently employed to study the adsorption behavior of molecules on various surfaces, which is particularly relevant for applications such as corrosion inhibition.

While specific Monte Carlo simulation studies for the adsorption of this compound were not found, research on structurally related imidazo[4,5-b]pyridine derivatives provides significant insights into the potential adsorption characteristics of this compound class on metal surfaces. research-nexus.net For instance, simulations have been used to estimate the affinity of these compounds to adsorb onto different metallic surfaces, such as iron. research-nexus.net

In these simulations, the binding energy (EBinding) is a key parameter calculated to quantify the adsorption affinity. It is typically determined by the equation:

EBinding = ETotal - (ESurface + ECompound)

Where ETotal is the total energy of the adsorbed compound on the metal surface, ESurface is the energy of the metal surface alone, and ECompound is the energy of the free compound. uctm.edu

Studies on various pyridine and imidazole derivatives have demonstrated their remarkable tendency to adsorb onto iron surfaces, suggesting their potential as effective corrosion inhibitors. research-nexus.netmdpi.com The simulations often reveal that the molecules adopt a specific orientation on the metal surface to maximize their interaction.

The table below presents representative adsorption energy data for related heterocyclic compounds on an Fe(110) surface, illustrating the typical values obtained from such simulations.

Compound ClassAdsorption Energy Range (kcal/mol)Maximum Adsorption Energy (kcal/mol)
Pyridine-18.35 to -57.30-55.25
2-amino-5-chloropyridine-52.55 to -83.45-78.75
2-amino-3,5-dichloropyridine-57.45 to -95.05-89.45

Note: Data is for pyridine derivatives and serves as a representative example. mdpi.com

The negative values of the adsorption energies indicate a spontaneous adsorption process. The magnitude of these energies suggests a strong interaction between the inhibitor molecules and the metal surface. For the nitrophenyl-substituted imidazo[1,2-a]pyridine, it is expected that the nitrogen atoms of the imidazopyridine core and the oxygen atoms of the nitro group would play a significant role in the adsorption process through donor-acceptor interactions with the vacant d-orbitals of the metal. mdpi.com

Biological Activities and Mechanistic Insights of 3 4 Nitrophenyl Imidazo 1,2 a Pyridine and Its Derivatives in Vitro Studies

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which therapeutic agents exert their effects. The potential of 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine to inhibit various enzymes has been a subject of interest within the broader exploration of the imidazo[1,2-a]pyridine (B132010) class of compounds.

Specific in vitro studies detailing the direct inhibitory activity of this compound against the Cyclooxygenase-2 (COX-2) enzyme were not found in the reviewed scientific literature. While related diaryl-substituted imidazo[4,5-b]pyridine derivatives have been evaluated for COX-2 inhibition, data for the specific title compound is not presently available. monash.eduresearchgate.net

In the context of anticancer research, Aldehyde Dehydrogenase (ALDH) is a significant target. nih.gov However, a review of the available scientific literature did not yield specific studies on the in vitro inhibitory effects of this compound on ALDH enzymes.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme for the survival of Mycobacterium tuberculosis. While various imidazopyridine derivatives are being investigated as potential anti-tubercular agents targeting this enzyme, specific data on the DprE1 inhibitory activity of this compound is not reported in the available literature. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) is implicated in multiple signaling pathways relevant to various diseases. Despite the therapeutic potential of GSK-3β inhibitors, there is no specific information in the reviewed literature detailing the in vitro inhibitory activity of this compound against this enzyme.

In Vitro Anti-proliferative and Cytotoxicity Mechanisms

The anti-proliferative potential of the imidazo[1,2-a]pyridine scaffold is an active area of cancer research. sysrevpharm.org These compounds are investigated for their ability to induce cytotoxicity in various cancer cell lines.

A comprehensive search of scientific databases did not yield specific cytotoxic or anti-proliferative data (such as IC50 values) for the compound this compound against the specified human cancer cell lines: laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), malignant melanoma (A375), non-small cell lung carcinoma (H1299), and colorectal carcinoma (HCT116).

While numerous studies report the anticancer activities of various other substituted imidazo[1,2-a]pyridine derivatives against these cell lines, the specific data for this compound remains unreported in the reviewed literature. nih.govwaocp.org Therefore, a data table for its in vitro anti-proliferative activity cannot be generated at this time.

Mechanisms of Anti-Mycobacterial Activity (e.g., QcrB Inhibition)

The anti-mycobacterial efficacy of imidazo[1,2-a]pyridine derivatives, including analogs of this compound, is significantly attributed to their role as potent inhibitors of the QcrB subunit of the menaquinol-cytochrome c oxidoreductase (bc1 complex). This complex is a critical component of the electron transport chain in Mycobacterium tuberculosis, playing a pivotal role in cellular respiration and ATP synthesis. By targeting QcrB, these compounds disrupt the bacterium's energy metabolism, which is essential for its survival and replication.

The inhibition of QcrB by imidazo[1,2-a]pyridine amides has been a focal point of anti-tubercular drug discovery. This targeted action effectively halts the process of oxidative phosphorylation, leading to a depletion of the cell's energy reserves and ultimately causing bacterial death. The promise of this mechanism is underscored by the progression of QcrB inhibitors into clinical development.

Anti-Protozoal Activity (e.g., against Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei)

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant in vitro activity against a range of protozoan parasites responsible for neglected tropical diseases. The presence of a nitro group, as seen in this compound, is a feature often associated with anti-protozoal efficacy.

Studies have shown that certain 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives exhibit potent activity against Leishmania infantum and Trypanosoma brucei. For instance, some 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines have shown IC50 values in the sub-micromolar range against T. b. brucei. uantwerpen.be Similarly, derivatives have been identified with significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with some compounds showing IC50 values as low as 1.8 µM. rsc.orgnih.gov

The activity of this class of compounds extends to Trypanosoma cruzi, the parasite responsible for Chagas disease. While specific data for this compound is not extensively detailed, related nitro-containing heterocyclic compounds have shown promise. The mechanism of action for nitro-aromatic compounds against these parasites often involves enzymatic reduction of the nitro group to generate radical species that induce cytotoxic oxidative stress within the parasite. mdpi.com

Compound ClassParasiteActivity (IC50)Reference
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridinesTrypanosoma brucei brucei0.15–0.25 µM uantwerpen.be
3-Nitroimidazo[1,2-a]pyridine derivativeLeishmania donovani1.8 µM rsc.orgnih.gov
Imidazo[1,2-a]pyridine derivativeTrypanosoma cruzi amastigotes56.2 µM nih.gov
Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazoleTrypanosoma cruzi6 µM nih.gov

In Vitro Antimicrobial Activities

Anti-tubercular Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anti-tubercular agents. Numerous derivatives have exhibited potent in vitro activity against drug-sensitive strains of Mycobacterium tuberculosis, such as H37Rv. The activity is often measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacterium.

A variety of substitutions on the imidazo[1,2-a]pyridine core have been explored to optimize anti-tubercular potency. For example, certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated MIC90 values of ≤1 µM against multiple strains of M. tuberculosis. Other studies have reported imidazo[1,2-a]pyridine amides and sulfonamides with MIC values as low as 0.05 µg/mL. nih.gov The introduction of a 5-nitrofuran tag to the imidazo[1,2-a]pyridine scaffold has also been investigated, although this did not always translate to potent anti-tubercular activity. mdpi.com

Compound DerivativeM. tuberculosis StrainActivity (MIC)Reference
Imidazo[1,2-a]pyridine amide (IPA-6)H37Rv0.05 µg/mL nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMultiple strains≤1 µM
Imidazo[1,2-a]pyridine derivativeH37Rv1.6-6.25 µg/mL nih.gov
N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amineH37Rv6.2 µg/mL mdpi.com

Antibacterial and Antifungal Mechanisms

Beyond their specialized action against mycobacteria, imidazo[1,2-a]pyridine derivatives have shown a broader spectrum of antimicrobial activity. The proposed mechanisms for their antibacterial and antifungal effects are varied and depend on the specific derivative and the target organism.

For antibacterial action against common Gram-positive and Gram-negative bacteria, one of the proposed mechanisms is the inhibition of essential cellular processes. For instance, some heterocyclic compounds with structural similarities to imidazo[1,2-a]pyridines have been suggested to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net This inhibition leads to a disruption of DNA synthesis and ultimately cell death.

In the context of antifungal activity, particularly against yeasts like Candida albicans, the mechanism is often linked to the disruption of the fungal cell membrane. A primary target for many antifungal drugs is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. nih.gov Imidazole-containing compounds are known to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is critical in the ergosterol biosynthesis pathway. This disruption leads to a permeable and dysfunctional cell membrane, resulting in the death of the fungal cell. nih.gov Additionally, some derivatives have shown the ability to induce the production of reactive oxygen species in fungi, leading to oxidative stress and cellular damage.

Other Investigated Biological Activities (In Vitro)

Anti-inflammatory Mechanisms

Certain derivatives of imidazo[1,2-a]pyridine have been investigated for their potential anti-inflammatory properties. The mechanism of action for these effects is believed to involve the modulation of key signaling pathways that regulate the inflammatory response.

One of the primary pathways implicated is the STAT3/NF-κB signaling cascade. In inflammatory conditions, these transcription factors become activated and promote the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce inflammatory mediators like nitric oxide and prostaglandins. Research has shown that some imidazo[1,2-a]pyridine derivatives can suppress the activation of STAT3 and NF-κB. This inhibitory action leads to a downstream reduction in the expression of iNOS and COX-2, thereby diminishing the inflammatory response. This modulation of critical inflammatory pathways highlights the potential of the imidazo[1,2-a]pyridine scaffold in the development of novel anti-inflammatory agents.

Antiviral Mechanisms

The imidazo[1,2-a]pyridine scaffold is a key structural motif found in a variety of heterocyclic compounds that have demonstrated a wide range of biological activities, including antiviral properties. nih.govresearchgate.net In vitro studies on derivatives of this scaffold have revealed several mechanisms through which these compounds exert their antiviral effects, targeting different viruses and various stages of the viral replication cycle. nih.gov

Research into imidazo[1,2-a]pyridine-Schiff base derivatives has identified activity against human immunodeficiency virus (HIV). nih.gov In vitro evaluations in MT-4 cells showed that certain derivatives could inhibit both HIV-1 and HIV-2. nih.gov To understand the basis of this activity, molecular docking studies were conducted. These computational analyses suggest that the compounds may interact with and inhibit HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus. nih.gov Similarly, studies on dibromoimidazo[1,2-a]pyridines have also reported anti-HIV activity, highlighting the potential of this chemical family as a source for novel reverse transcriptase inhibitors. nih.gov

Beyond HIV, other derivatives have been investigated for activity against influenza viruses. An imidazo[1,2-a]pyrazine (B1224502) derivative, A4, was found to possess potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov Mechanistic studies using indirect immunofluorescence assays revealed that this compound interferes with the function of the viral nucleoprotein (NP). nih.gov Specifically, the derivative induces the clustering of the NP and prevents its accumulation in the nucleus. nih.gov Surface plasmon resonance assays and molecular docking simulations further confirmed that the compound binds directly to the viral NP, identifying it as a potential influenza virus nucleoprotein inhibitor. nih.gov The general antiviral mechanisms for pyridine-fused heterocycles are diverse, ranging from the inhibition of viral polymerases and other key enzymes to interfering with post-integrational events in the viral life cycle. nih.gov

Table 1: In Vitro Antiviral Mechanisms of Imidazo[1,2-a]pyridine Derivatives

Derivative Class Virus Proposed Mechanism of Action Study Type
Imidazo[1,2-a]pyridine-Schiff bases HIV-1, HIV-2 Inhibition of reverse transcriptase nih.gov In vitro evaluation, Molecular docking nih.gov
Dibromoimidazo[1,2-a]pyridines HIV-1 Inhibition of reverse transcriptase nih.gov Antiviral assays, Molecular modeling nih.gov
Imidazo[1,2-a]pyrazine derivative (A4) Influenza A and B Binds to viral nucleoprotein (NP), inducing its clustering and preventing nuclear import nih.gov Phenotypic screening, Immunofluorescence, Surface plasmon resonance, Molecular docking nih.gov

Structure Activity Relationship Sar Studies of 3 4 Nitrophenyl Imidazo 1,2 a Pyridine Derivatives

Influence of Substituent Effects on Biological Potency

The biological potency of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on both the imidazo[1,2-a]pyridine (B132010) core and the pendant phenyl ring. SAR studies have demonstrated that modifications can dramatically alter activities such as anticancer, antitubercular, and enzyme inhibitory effects. nih.govnih.govdocumentsdelivered.com

For instance, in the pursuit of novel Nek2 inhibitors for gastric cancer, a series of imidazo[1,2-a]pyridine derivatives showed that substituent choice is critical for antiproliferative activity. One of the most promising compounds from this research, compound 28e , achieved a potent IC₅₀ of 38 nM. documentsdelivered.com Similarly, substitutions at the 6-position of the imidazo[1,2-a]pyridine ring with groups like methyl, methoxy, and bromo have been identified as particularly promising modifications for enhancing inhibitory potency against FLT3-driven leukemic cells. nih.gov

In the context of antitubercular activity, SAR investigations of imidazo[1,2-a]pyridine amides and sulfonamides revealed that electron-withdrawing groups and substitutions at the ortho position of the phenyl ring tended to result in moderate to weak activity. nih.gov A study on 3-aminoimidazo[1,2-a]pyridine compounds found that a derivative featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position exhibited the highest inhibitory activity against the HT-29 cancer cell line, with an IC₅₀ value of 4.15 µM. nih.gov

The table below summarizes the effect of various substituents on the anti-proliferative activity of selected imidazo[1,2-a]pyridine derivatives against MOLM-13 and MV4-11 cell lines. nih.gov

CompoundSubstituent at C6Substituent on Phenyl RingIC₅₀ (MOLM-13)IC₅₀ (MV4-11)
5a-H3,4-dioxane>1 µM>1 µM
5b-CH₃3,4-dioxane22.51 nM15.24 nM
5c-OCH₃3,4-dioxane45.32 nM37.53 nM
5d-Br3,4-dioxane15.75 nM10.31 nM

Positional Isomerism and its Impact on Activity

Positional isomerism, which involves the differential placement of substituents on the heterocyclic core or its appendages, is a critical factor in modulating the biological activity of imidazo[1,2-a]pyridine derivatives. The spatial location of a functional group can significantly affect the molecule's ability to interact with its biological target, thereby altering its potency.

A compelling example of this is seen in a series of imidazo[1,2-a]pyridine-3-carboxamides evaluated for their activity against Mycobacterium tuberculosis. The position of a methyl group on the imidazo[1,2-a]pyridine nucleus had a dramatic effect on potency. A derivative with a methyl group at the 6-position (compound 9 ) was found to be substantially more potent (MIC = 0.004 µM) than its positional isomer with a methyl group at the 7-position (compound 5 , MIC = 0.2 µM). nih.gov Further comparisons showed that an 8-methyl analogue was significantly less potent than the 6- and 7-methyl isomers, highlighting the sensitivity of the biological target to the substituent's location. nih.gov

Similarly, the relative positions of different substituents on the core scaffold can be decisive. For example, an imidazopyridine compound with a nitro group at the C-2 position and a p-chlorophenyl ring at the C-3 position demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line. nih.gov This indicates that the specific arrangement of substituents across different positions of the heterocyclic system is key to achieving high efficacy.

The table below illustrates the profound impact of methyl group positioning on the anti-mycobacterial potency of imidazo[1,2-a]pyridine analogues. nih.gov

CompoundMethyl Group PositionMIC (µM)
Isomer 1 (Compound 9)6-position0.004
Isomer 2 (Compound 5)7-position0.2
Isomer 3 (Compound 18)7-position0.004
Isomer 4 (Compound 19)8-position0.1

Pharmacophore Elucidation and Modifications

Pharmacophore modeling is essential for identifying the key structural features required for a molecule to interact with a specific biological target. For imidazo[1,2-a]pyridine derivatives, these studies help to distill the essential steric and electronic properties that confer their biological activity, guiding further modifications.

A ligand-based pharmacophore study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with antimycobacterial properties generated a five-featured hypothesis designated HHPRR. This model consists of one positive-ionizable feature, two hydrophobic groups, and two aromatic rings, outlining the crucial elements for activity. The model suggests that potent inhibitors should possess these features in a specific spatial arrangement to effectively bind to their target.

Quantitative structure-activity relationship (QSAR) studies on a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists further refined this understanding. These analyses revealed a significant correlation between biological activity and the Global Topological Charge Indices (GTCI) of the compounds, as well as the hydrophobic constant (π) of certain substituents. This indicates that charge transfer within the molecule and the hydrophobicity of specific substituents are controlling factors for activity. These findings underscore the importance of both electronic and hydrophobic properties in the pharmacophore of this class of compounds.

Conformation and Stereochemical Considerations in Activity Modulation

The three-dimensional conformation of a molecule is paramount to its interaction with a biological receptor. For imidazo[1,2-a]pyridine derivatives, molecular docking and computational studies have been instrumental in elucidating the preferred binding modes and conformations that lead to potent biological activity.

Molecular docking studies of highly active imidazo[1,2-a]pyridine derivatives designed as AMPK activators revealed specific hydrogen bonding interactions with key amino acid residues, such as Asn111 and Lys29, within the enzyme's active site. nih.gov This demonstrates that a specific, stable conformation is necessary to correctly orient the molecule and facilitate these crucial non-covalent interactions.

Similarly, docking studies of imidazo[1,2-a]pyridine-3-carboxamide analogues into the active site of mycobacterial pantothenate synthetase showed important hydrogen bonding with residues like Gly158, Met195, and Pro38. These computational analyses highlight that the molecule's activity is dependent on its ability to adopt a conformation that complements the topology of the enzyme's binding pocket.

While the core this compound scaffold is achiral, the introduction of chiral centers through substitution can lead to stereoisomers. Although specific studies focusing on the differential activity of enantiomers within this particular derivative class are not widely reported, the principles of stereochemistry are fundamental in medicinal chemistry. The distinct spatial arrangement of atoms in enantiomers can lead to significant differences in biological activity, a concept known as eudismic ratio. Therefore, should chiral derivatives be developed, the evaluation of individual stereoisomers would be a critical step in optimizing therapeutic potential.

Emerging Research Frontiers and Future Directions for 3 4 Nitrophenyl Imidazo 1,2 a Pyridine

Development of Novel Synthetic Routes for Diversification

The diversification of the 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine scaffold is crucial for exploring a wider range of biological activities and optimizing pharmacokinetic properties. Researchers are actively developing novel synthetic strategies to introduce a variety of substituents and functional groups onto the core structure.

One promising approach involves the use of multi-component reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. An efficient iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyridine (B139424), and tert-butyl isocyanide has been reported for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. waocp.orgnih.gov This method offers a cost-effective and straightforward route to a library of analogs. waocp.orgnih.gov Another notable MCR is the Groebke–Blackburn–Bienaymé reaction (GBBR), which has been utilized to synthesize novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine scaffold.

Furthermore, C-H functionalization reactions are gaining prominence as a powerful tool for the direct modification of the imidazo[1,2-a]pyridine core, enabling the introduction of new functionalities without the need for pre-functionalized starting materials. These methods are being explored to create a diverse range of derivatives for structure-activity relationship (SAR) studies.

The synthesis of various substituted imidazo[1,2-a]pyridines has been achieved through methods such as the reaction of 2-aminopyridines with α-bromo/chloroketones, which can proceed without a catalyst or solvent. nih.gov Microwave-assisted synthesis has also been employed to accelerate the preparation of these derivatives. nih.gov These evolving synthetic methodologies are instrumental in generating a broad spectrum of this compound analogs for further biological evaluation.

Exploration of New Biological Targets and Pathways

While the antitubercular activity of imidazo[1,2-a]pyridine derivatives has been a significant area of research, with targets such as the cytochrome bc1 complex (specifically the QcrB subunit) being identified, the exploration of new biological targets and pathways is a rapidly expanding frontier. rsc.org

Anticancer Activity: A substantial body of research points to the anticancer potential of this scaffold. Novel imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including breast (HCC1937, MCF-7), cervical (HeLa), and melanoma (A375, WM115) cancer cells. nih.govresearchgate.net The mechanisms underlying these effects are being actively investigated and appear to involve the modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov Other identified targets in cancer cells include MARK4 and Nek2. mdpi.comresearchgate.net Furthermore, the anti-inflammatory properties of these compounds are being explored, with evidence suggesting modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. chemrxiv.org

Other Potential Therapeutic Areas: Beyond cancer and tuberculosis, the imidazo[1,2-a]pyridine scaffold is being investigated for a variety of other therapeutic applications. These include its potential as an antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, and antiviral agent. researchgate.net The broad spectrum of biological activities highlights the versatility of this scaffold and underscores the importance of continued research to identify and validate new molecular targets.

Therapeutic AreaPotential Biological Target/PathwayReference
AntitubercularCytochrome bc1 complex (QcrB) rsc.org
AnticancerAKT/mTOR pathway nih.gov
MARK4 mdpi.com
Nek2 researchgate.net
STAT3/NF-κB/iNOS/COX-2 pathway chemrxiv.org
AntiviralNot specified researchgate.net
AntifungalNot specified researchgate.net
AntibacterialNot specified researchgate.net

Advanced Computational Approaches in Design and Optimization

Advanced computational methods are playing an increasingly integral role in the design and optimization of this compound derivatives. These in silico techniques provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the synthesis of more potent and selective molecules.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. For instance, molecular docking studies have been employed to investigate the binding of imidazo[1,2-a]pyridine analogs to the active site of the MARK4 protein, with binding affinities ranging from -8.1 to -10.4 kcal/mol. mdpi.com Similarly, docking studies have been used to explore the interactions of these compounds with the cytochrome B (QcrB) component of the bc1 complex in Mycobacterium tuberculosis. rsc.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models are being developed to understand the relationship between the three-dimensional structure of the imidazo[1,2-a]pyridine derivatives and their biological activity. These models can help identify the key structural features that are essential for activity and guide the design of new compounds with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of the stability of the binding interactions over time. This method can offer a more realistic representation of the biological system compared to static docking models.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify new potential hits with the desired activity.

These computational approaches, often used in combination, are powerful tools for accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Multi-Omics Integration for Comprehensive Mechanistic Understanding

To gain a more holistic understanding of the cellular effects of this compound and its derivatives, researchers are beginning to turn to multi-omics approaches. By integrating data from different "omics" fields, such as proteomics, transcriptomics, and metabolomics, a more complete picture of the compound's mechanism of action can be constructed.

A recent proteomics study on an imidazo-pyrazole derivative in a human melanoma cell line identified changes in the proteome following treatment, highlighting the downregulation of the Ras-responsive element binding protein 1 (RREB1). mdpi.com This suggests a potential molecular target and pathway affected by this class of compounds.

Another study investigating copper-imidazo[1,2-a]pyridine complexes in leukemic cells utilized apoptotic proteome analysis to show an elevation in the levels of pro-apoptotic proteins like Bax and Smac/DIABLO. nih.gov Interestingly, the analysis of mRNA transcripts revealed a poor correlation with the corresponding protein levels, suggesting that the compounds may influence post-transcriptional processes such as protein synthesis and degradation. nih.gov

While comprehensive multi-omics studies specifically on this compound are still in their early stages, these examples demonstrate the power of such approaches to uncover novel mechanisms of action and identify biomarkers of drug response. Future research in this area will be crucial for a deeper understanding of the complex biological effects of this promising scaffold.

Design of Targeted Chemical Probes Based on this compound Scaffold

The unique structural and photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive platform for the design of targeted chemical probes. These probes can be used to visualize and study specific biological processes and molecules within living cells.

A notable example is the development of an aggregation-induced emission (AIE) fluorescent probe based on the imidazo[1,2-a]pyridine framework for the detection of hydrogen peroxide (H₂O₂). rsc.org This probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl) oxy) phenyl) imidazo (B10784944) [1,2-a] pyridine (B92270) (B2), exhibits a significant fluorescence enhancement upon reaction with H₂O₂, enabling the real-time monitoring of this reactive oxygen species in living cells. rsc.org The probe was found to be suitable for visualizing both exogenous and endogenous H₂O₂. rsc.org

The development of such chemical probes based on the this compound scaffold holds great promise for advancing our understanding of cellular signaling pathways and disease pathogenesis. By attaching specific targeting moieties or reactive groups, it is possible to create a new generation of tools for chemical biology and diagnostic applications. This represents a vibrant and promising future direction for research on this versatile heterocyclic system.

Q & A

Q. What are the common synthetic routes for 3-(4-nitrophenyl)imidazo[1,2-a]pyridine derivatives?

A one-pot pseudo three-component reaction using dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) enables efficient synthesis. For example, diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (55% yield) was synthesized via microwave-assisted conditions with trifluoroacetic acid as a catalyst . Alternative methods include iodine-catalyzed coupling of N-tosylhydrazones with amines to introduce the 4-nitrophenyl group .

Q. How are this compound derivatives characterized?

Characterization typically involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and coupling constants (e.g., δ 7.63–7.58 ppm for aromatic protons in 4-nitrophenyl groups) .
  • IR spectroscopy : Peaks at 1722–1730 cm1^{-1} (ester C=O) and 1512 cm1^{-1} (nitro group) .
  • HRMS : To verify molecular ion peaks (e.g., [M + H]+^+ at m/z 315 for methoxy-substituted analogs) .

Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?

The scaffold exhibits anticancer (CENP-E inhibition, IC50_{50} = 3.6 nM in HeLa cells) , antimicrobial, and GABA receptor modulation properties. The 4-nitrophenyl group may enhance electron-withdrawing effects, influencing ligand-receptor binding .

Q. What structural features influence the physicochemical properties of these compounds?

Substituents at the C-3 position (e.g., nitro groups) impact π-stacking and hydrogen bonding. Crystal packing studies show intermolecular C–H⋯N and π–π interactions, critical for stability and solubility .

Advanced Research Questions

Q. How can C-3 functionalization be optimized for selective derivatization?

Radical reactions under transition metal catalysis (e.g., Pd or Fe) or photocatalysis enable regioselective C–H bond activation. Computational models (e.g., electrostatic potential maps) predict reactive sites, guiding the introduction of groups like acetyl or cyano at C-3 .

Q. What computational strategies predict the bioactivity of 4-nitrophenyl-substituted analogs?

Density functional theory (DFT) and molecular docking simulate ligand-receptor interactions. For example, GABA receptor models predict binding affinity based on nitro group orientation and charge distribution .

Q. How can synthetic challenges like low yields or side reactions be addressed?

  • Microwave-assisted synthesis : Reduces reaction time and improves purity (e.g., 40% overall yield for GABA agonists) .
  • Catalyst optimization : AlCl3_3 (5 mol%) in Friedel-Crafts acylation minimizes byproducts .
  • Protecting groups : Tert-butyl or benzyl groups prevent undesired substitutions during multi-step syntheses .

Q. What structure-activity relationship (SAR) insights exist for nitro-substituted derivatives?

  • Nitro group position : Para-substitution (4-nitrophenyl) enhances electron-deficient character, improving binding to kinases (e.g., IGF-1 receptor) .
  • Synergy with other substituents : Combining nitro and methoxy groups increases cellular uptake (e.g., EC50_{50} = 180 nM for p-HH3 elevation) .

Q. What role does the nitro group play in pharmacological activity?

The nitro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins. It also improves metabolic stability by reducing oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.